molecular formula C31H52O4 B8375779 24-(Benzyloxy)-24-oxotetracosanoic acid

24-(Benzyloxy)-24-oxotetracosanoic acid

Cat. No.: B8375779
M. Wt: 488.7 g/mol
InChI Key: ILSFQWBQUCAJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-(Benzyloxy)-24-oxotetracosanoic acid is a useful research compound. Its molecular formula is C31H52O4 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

24-oxo-24-phenylmethoxytetracosanoic acid

InChI

InChI=1S/C31H52O4/c32-30(33)26-22-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-23-27-31(34)35-28-29-24-20-19-21-25-29/h19-21,24-25H,1-18,22-23,26-28H2,(H,32,33)

InChI Key

ILSFQWBQUCAJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Toluene-4-sulfonic acid monohydrate (0.05 g, 0.28 mmol) is added to a suspension of tetracosanedioic acid (5.0 g, 80%, 10.03 mmol) in benzene (180 ml). The mixture is heated to 80° C., whereafter benzyl alcohol (1.08 g, 10.03 mmol) in benzene (10 ml) is added dropwise to the resulting solution. The reaction mixture is refluxed for 20 hours and water is removed azeotropically with a Dean Stark trap. The solvent is removed under reduced pressure and the residue washed with petroleum ether. The product is dissolved in refluxing diethyl ether and purified by flash chromatography on a silica column with methylene chloride/methanol (20:1) as eluant to yield the title compound as a white crystalline solid. 13C NMR (75 MHz, CDCl3): δ 24.0, 28.5, 29.7, 30.9, 34.4, 66.2, 128.2, 128.5, 136.0, 174.1, 176.9.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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